

Application Notes and Protocols for Purine Phosphoribosyltransferase-IN-1

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Compound of Interest

Compound Name: *Purine phosphoribosyltransferase-IN-1*

Cat. No.: *B15559330*

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Abstract

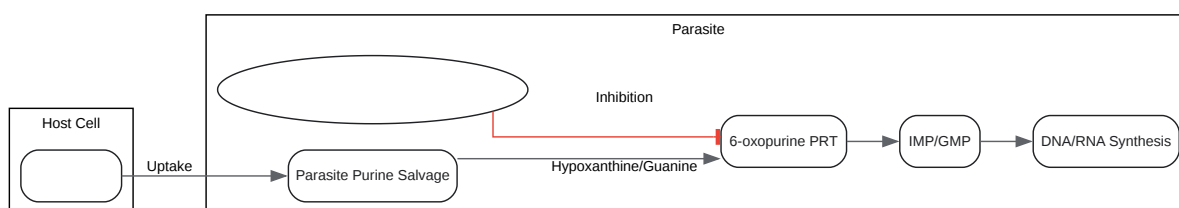
This document provides detailed application notes and protocols for the preparation, storage, and handling of **Purine phosphoribosyltransferase-IN-1** (Compound (S,R)-48). This small molecule inhibitor is a potent antagonist of 6-oxopurine phosphoribosyltransferases (PRTs) from various parasitic organisms, making it a valuable tool for research and drug development in the field of infectious diseases. The following sections detail the mechanism of action, solution preparation, storage conditions, and relevant signaling pathways.

Introduction and Mechanism of Action

Purine phosphoribosyltransferase-IN-1 is a potent inhibitor of 6-oxopurine phosphoribosyltransferases (PRTs), key enzymes in the purine salvage pathway of several parasites, including *Plasmodium falciparum* (Pf), *Plasmodium vivax* (Pv), and *Trypanosoma brucei* (Tbr).[1] These parasitic protozoa lack the de novo purine synthesis pathway and are therefore dependent on salvaging purines from their host to synthesize the necessary nucleotides for DNA and RNA replication.

Purine phosphoribosyltransferase-IN-1 acts as a competitive inhibitor, binding to the active site of the 6-oxopurine PRT enzyme. This prevents the natural substrate, hypoxanthine or guanine, from binding and being converted into inosine monophosphate (IMP) or guanosine

monophosphate (GMP), respectively. By blocking this essential metabolic pathway, the inhibitor effectively halts parasite proliferation. The reported inhibitory constants (K_i) for **Purine phosphoribosyltransferase-IN-1** are in the nanomolar range, highlighting its high potency against the target enzymes from *P. falciparum* (50 nM), *P. vivax* (20 nM), and *T. brucei* (2 nM).
[1]



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Inhibition of the Parasite Purine Salvage Pathway.

Physicochemical and Storage Data

Proper handling and storage of **Purine phosphoribosyltransferase-IN-1** are critical to maintain its stability and activity. The following table summarizes the available data.

Parameter	Value	Notes
Appearance	Solid	Typically exists as a solid at room temperature. [1]
Solubility		
In Vitro	Soluble in DMSO. [1]	Quantitative data is not readily available. It is recommended to determine the solubility for your specific application. Low water solubility is expected.
In Vivo	Formulations with DMSO, Tween 80, PEG300, PEG400, and Carboxymethyl cellulose have been suggested. [1]	This indicates low aqueous solubility.
Storage (Solid)	-20°C for 3 years 4°C for 2 years	Store in a dry, dark place.
Storage (In Solvent)	-80°C for 6 months -20°C for 1 month	Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO for stock solutions.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Purine phosphoribosyltransferase-IN-1** in dimethyl sulfoxide (DMSO).

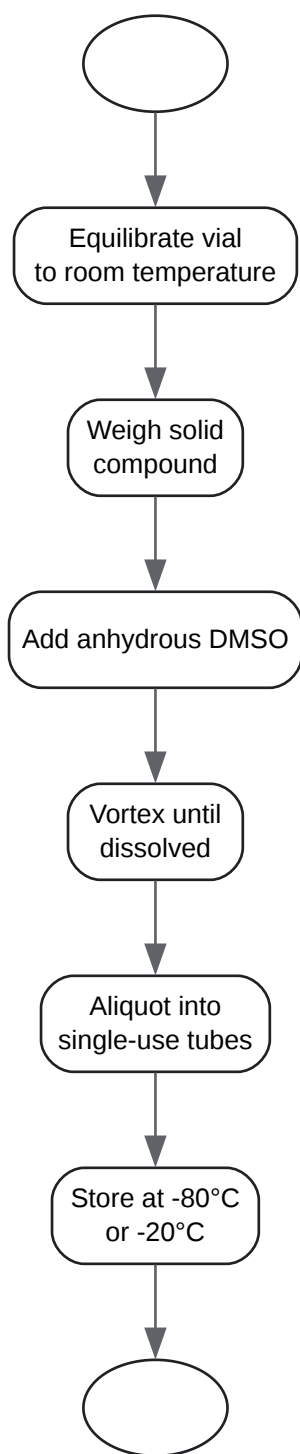
Materials:

- **Purine phosphoribosyltransferase-IN-1** (solid)
- Anhydrous DMSO (cell culture grade)
- Sterile, amber microcentrifuge tubes

- Calibrated analytical balance
- Vortex mixer

Procedure:

- **Equilibrate:** Allow the vial of solid **Purine phosphoribosyltransferase-IN-1** to reach room temperature before opening to prevent moisture condensation.
- **Weigh:** Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need to know the molecular weight of the compound to calculate the required mass.
- **Dissolve:** Add the appropriate volume of anhydrous DMSO to the weighed compound in a sterile, amber microcentrifuge tube.
- **Mix:** Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary to aid dissolution.
- **Aliquot:** Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.
- **Store:** Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).



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Workflow for Stock Solution Preparation.

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be serially diluted to the final working concentration in the appropriate cell culture medium.

Important Considerations:

- **Final DMSO Concentration:** The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
- **Precipitation:** **Purine phosphoribosyltransferase-IN-1** is expected to have low aqueous solubility. To avoid precipitation when diluting the DMSO stock into aqueous media, it is recommended to add the stock solution to the medium while gently vortexing. If precipitation occurs, consider making an intermediate dilution in a serum-free medium before adding it to the complete medium.
- **Fresh Preparation:** It is best practice to prepare fresh working solutions from the frozen stock for each experiment to ensure compound integrity.

Storage Recommendations

The stability of **Purine phosphoribosyltransferase-IN-1** is dependent on the storage conditions. The following diagram summarizes the recommended storage for both the solid compound and solutions.

Summary of Storage Conditions.

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References

- 1. medchemexpress.com [medchemexpress.com]
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